Dabuzalgron - 219311-44-1

Dabuzalgron

Catalog Number: EVT-266717
CAS Number: 219311-44-1
Molecular Formula: C12H16ClN3O3S
Molecular Weight: 317.79 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dabuzalgron is a sulfonamide that is N-phenylmethanesulfonamide which carries a chloro group at position 2, 4,5-dihydro-1H-imidazol-2-ylmethoxy group at position 5, and a methyl group at position 6. Its is a selective alpha-adrenoceptor agonist that is used in the treatment of urinary incontinence. It has a role as an alpha-adrenergic agonist. It is a member of monochlorobenzenes, an aromatic ether, a sulfonamide and a member of imidazoles.
Source and Classification

Dabuzalgron was synthesized by Angene in Hong Kong and its chemical structure has been documented in various studies. It is classified as a positive allosteric modulator of the alpha-1 adrenergic receptor, specifically targeting the alpha-1A subtype. This classification is significant because it implies that dabuzalgron can enhance the receptor's activity without directly competing with the endogenous ligand for binding sites, thus providing a potentially safer therapeutic profile compared to non-selective agonists .

Synthesis Analysis

The synthesis of dabuzalgron involves several steps that have been detailed in scientific literature. The compound was derived from cirazoline, an existing alpha-1 adrenergic receptor agonist, through a series of chemical modifications aimed at increasing selectivity for the alpha-1A subtype.

Synthetic Methodology

  1. Starting Material: The synthesis begins with cirazoline hydrochloride, which is commercially available.
  2. Chemical Modifications: Specific modifications are made to enhance selectivity and potency. These include alterations to the aromatic ring and the introduction of aliphatic hydrophobic groups.
  3. Purification: The final product undergoes purification processes such as high-performance liquid chromatography (HPLC) to ensure high purity (>98%) before characterization via techniques like mass spectrometry and nuclear magnetic resonance spectroscopy .
Molecular Structure Analysis

Dabuzalgron has a complex molecular structure characterized by specific functional groups that confer its activity. The molecular formula is C16_{16}H20_{20}N2_{2}O, indicating the presence of aromatic rings and nitrogen atoms essential for receptor binding.

Structural Features

  • Aromatic Rings: Contribute to hydrophobic interactions with the receptor.
  • Hydroxyl Groups: Facilitate hydrogen bonding, enhancing binding affinity.
  • Chiral Centers: Potential stereoisomers may influence pharmacological activity.

The three-dimensional conformation of dabuzalgron allows it to fit precisely into the binding pocket of the alpha-1A adrenergic receptor, promoting selective activation over other subtypes .

Chemical Reactions Analysis

Dabuzalgron participates in various chemical reactions primarily related to its interaction with biological systems rather than traditional organic chemistry reactions.

Key Reactions

  1. Receptor Binding: Upon administration, dabuzalgron binds to the alpha-1A adrenergic receptor, activating intracellular signaling pathways.
  2. Signal Transduction: The binding triggers a cascade involving phospholipase C activation, leading to increased intracellular calcium levels via inositol triphosphate (IP3) signaling pathways .
  3. Metabolic Effects: Dabuzalgron's action results in enhanced glucose uptake and ATP synthesis in cardiac tissues, demonstrating its cardioprotective properties against oxidative stress induced by doxorubicin .
Mechanism of Action

Dabuzalgron's mechanism of action is primarily mediated through its selective activation of the alpha-1A adrenergic receptor.

Detailed Mechanism

  1. Receptor Activation: Binding to the alpha-1A adrenergic receptor activates Gq proteins, leading to phospholipase C activation.
  2. Calcium Mobilization: This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), producing IP3 and diacylglycerol (DAG). IP3 facilitates calcium release from the endoplasmic reticulum.
  3. Cardiac Effects: Increased intracellular calcium enhances cardiac contractility and promotes survival pathways that protect myocardial cells from apoptosis during stress conditions such as doxorubicin treatment .
Physical and Chemical Properties Analysis

Dabuzalgron exhibits several notable physical and chemical properties relevant to its pharmacological profile.

Applications

Dabuzalgron has significant potential applications in medical research and therapeutic settings.

Therapeutic Applications

  1. Cardioprotection: Primarily investigated for preventing doxorubicin-induced cardiotoxicity, making it valuable in cancer treatment regimens where doxorubicin is used.
  2. Heart Failure Management: Its ability to enhance cardiac contractility may provide benefits in heart failure management by improving myocardial function without adverse effects associated with non-selective adrenergic activation .
  3. Research Tool: Used as a tool compound in studies exploring adrenergic signaling pathways and their implications in metabolic disorders.
Introduction to Dabuzalgron in Cardiovascular Research

Historical Context and Pharmacological Development of Dabuzalgron

Dabuzalgron (Ro 115-1240) was originally developed by Roche Pharmaceuticals as an oral selective α1A-adrenergic receptor agonist for urinary incontinence. It demonstrated high selectivity for the α1A subtype, with an EC50 of 25 nM at human α1A receptors expressed in CHO cells, compared to >10,000 nM for α1B and α1D subtypes [4] [8]. The compound progressed through Phase 1 and 2 clinical trials involving 1,223 female participants, where it showed excellent tolerability without significant blood pressure changes at therapeutic doses [1] [2]. Despite promising safety data, development was discontinued when interim analyses revealed insufficient efficacy for urinary symptoms.

The compound remained largely unexplored in cardiovascular contexts until researchers revisited its molecular properties. Dabuzalgron's chemical structure (C12H16ClN3O3S; MW 317.79 g/mol) enables oral bioavailability and selective α1A activation without α1B-mediated hypertensive effects [8] [10]. This pharmacological profile positioned it as a candidate for cardiac repurposing, leveraging existing toxicology and pharmacokinetic data from prior human trials [6].

Table 1: Key Developmental Milestones of Dabuzalgron

PhasePrimary FocusKey FindingsClinical Population
Preclinicalα1A selectivityEC50 = 25 nM at α1A-AR; >10,000 nM at other subtypesIn vitro models
Phase 1-2 trialsUrinary incontinenceWell-tolerated; no significant blood pressure changes1,223 women
Repurposing stageCardioprotectionMitochondrial preservation in doxorubicin modelsAnimal studies

Role of α1A-Adrenergic Receptors in Cardiac Physiology and Pathophysiology

Cardiac α1-adrenergic receptors (α1-ARs) comprise two primary subtypes: α1A and α1B. Unlike α1D receptors located in coronary vasculature, α1A receptors are expressed in approximately 60% of ventricular myocytes, often colocalized with β1-adrenergic receptors [3] [7]. These Gq-protein-coupled receptors activate phospholipase C (PLC), generating inositol trisphosphate (IP3) and diacylglycerol (DAG), which regulate calcium signaling and protein kinase C pathways [7].

Activation of α1A-ARs triggers adaptive cellular responses distinct from pathological hypertrophy:

  • Physiological Hypertrophy: Nuclear α1A signaling induces histone deacetylase 5 (HDAC5) export, promoting transcription of adaptive genes without maladaptive remodeling [3].
  • Mitochondrial Regulation: α1A-ARs maintain oxidative metabolism by enhancing fatty acid oxidation (FAO) and electron transport chain (ETC) efficiency [9].
  • Cardioprotection: α1A activation limits apoptosis during ischemic or oxidative stress through ERK1/2-dependent pathways [1] [3].

Genetic evidence underscores their importance: α1A-knockout mice exhibit increased susceptibility to heart failure after injury, while humans taking α1-blockers show elevated heart failure risk in the ALLHAT trial [3] [7].

Rationale for Repurposing Dabuzalgron in Cardioprotection

The molecular rationale for dabuzalgron repurposing centers on its ability to activate cardioprotective α1A pathways without α1D-mediated vasoconstriction. Doxorubicin (DOX) chemotherapy provided a compelling proof-of-concept model, as DOX impairs mitochondrial function through:

  • Reduced ATP synthesis (≤40% decrease in myocardial ATP)
  • ETC complex dysfunction
  • Reactive oxygen species accumulation [1] [9]

Dabuzalgron pretreatment (10 μg/kg orally twice daily) preserved cardiac function in DOX-treated mice by:

  • Maintaining Mitochondrial Integrity: Restoring ATP content (p < 0.01 vs. DOX alone) and membrane potential (ΔΨm) [1]
  • Transcriptional Regulation: Upregulating PGC1α (master regulator of mitochondrial biogenesis) and fatty acid oxidation genes [1] [9]
  • Anti-Apoptotic Effects: Reducing caspase-3 activation and Annexin V positivity by >50% [1] [2]

Table 2: Mechanisms of Dabuzalgron-Mediated Cardioprotection in Preclinical Models

Molecular PathwayEffect of DabuzalgronFunctional OutcomeKey Study Findings
ERK1/2 phosphorylationDose-dependent ↑ (EC50 = 4.8 μM)Anti-apoptotic signalingReduced DOX-induced myocyte death by 60%
PGC1α expressionUpregulated 2.1-foldEnhanced mitochondrial biogenesisPreserved ATP levels; restored ETC function
Fatty acid oxidation↑ Carnitine palmitoyltransferase II activityImproved energy metabolismIncreased oxygen consumption rate in mitochondria
Oxidative stress markers↓ TBARS; ↓ superoxide productionCellular protectionReduced lipid peroxidation in cardiomyocytes

Beyond anthracycline cardiotoxicity, dabuzalgron enhanced contractility and fatty acid-dependent respiration in post-infarction models [9]. Its oral bioavailability and established safety profile in humans accelerate translational potential compared to novel compounds [6]. University of California researchers patented its use for heart failure (US Patent 11,213,514), citing preserved cardiac output without hypotension—a critical advantage over conventional vasodilatory heart failure drugs [6].

Properties

CAS Number

219311-44-1

Product Name

Dabuzalgron

IUPAC Name

N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide

Molecular Formula

C12H16ClN3O3S

Molecular Weight

317.79 g/mol

InChI

InChI=1S/C12H16ClN3O3S/c1-8-10(19-7-11-14-5-6-15-11)4-3-9(13)12(8)16-20(2,17)18/h3-4,16H,5-7H2,1-2H3,(H,14,15)

InChI Key

FOYWMEJSRSBQGB-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1NS(=O)(=O)C)Cl)OCC2=NCCN2

Solubility

Soluble in DMSO

Synonyms

dabuzalgron
dabuzalgron hydrochloride
Ro 115-1240
Ro-115-1240
Ro115-1240

Canonical SMILES

CC1=C(C=CC(=C1NS(=O)(=O)C)Cl)OCC2=NCCN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.